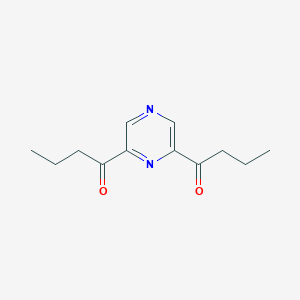

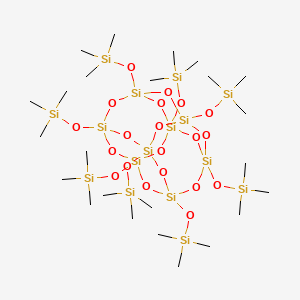

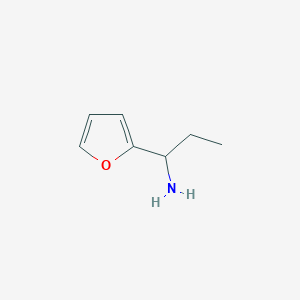

![molecular formula C12H14N2S B6292305 (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1214921-55-7](/img/structure/B6292305.png)

(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom . Benzo[d]imidazo[2,1-b]thiazoles are more complex heterocycles presenting the imidazole ring in their structure .

Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been reported in the literature. For instance, a greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo[4,5]imidazo[2,1-b]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazo[2,1-b]thiazoles has been analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, was characterized by these techniques .

Chemical Reactions Analysis

Benzo[d]imidazo[2,1-b]thiazoles have been synthesized by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazo[2,1-b]thiazoles have been analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . For instance, the FT-IR spectrum of a benzo[d]imidazo[2,1-b]thiazole derivative showed peaks at 3190 cm−1 (NH stretching), 3101, 3041 cm−1 (aromatic CH stretching), and 1670 cm−1 (amide I CO stretching) .

Applications De Recherche Scientifique

Medicinal Chemistry

Imidazo[2,1-b]thiazole derivatives are especially attractive in the field of medicinal chemistry because of their broad spectrum of biological activities . They have been used in the synthesis of various active pharmaceutical ingredients .

Cancer Research

Imidazo[2,1-b]thiazole derivatives have shown promising results in cancer research. Some series of these derivatives have been synthesized and found to be active against various cancer cell lines . They have been observed to inhibit cellular proliferation by causing cell cycle arrest at the G2/M phase, accompanied by inhibition of ornithine decarboxylase (ODC), the limiting enzyme of polyamine synthesis, and followed by induction of apoptosis .

Neurological Disorders

Imidazo[2,1-b]thiazole derivatives have been reported to serve as a potent non-sedative anxiolytic . They have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .

Kinase Inhibition

These compounds have been found to act as kinase inhibitors . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, imidazo[2,1-b]thiazole derivatives can potentially regulate various cellular processes.

Antimicrobial Activity

Thiazole ring compounds, which include imidazo[2,1-b]thiazole derivatives, have been studied for their antimicrobial, antifungal, and antiviral properties . This makes them potential candidates for the development of new antimicrobial drugs.

Other Therapeutic Applications

In the last decade, research in this field has generated patents with heterogeneous therapeutic applications, including modulators of transcription and activity at 5-HT . This highlights the versatility of the imidazo[2,1-b]thiazole nucleus and its potential for the development of new therapeutic agents.

Orientations Futures

The future directions for the research on benzo[d]imidazo[2,1-b]thiazoles could include further exploration of their antimycobacterial properties , as well as their potential as anti-tuberculosis agents . Additionally, the development of new synthetic methods and the investigation of their mechanism of action could also be areas of future research .

Mécanisme D'action

Target of Action

The primary target of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the bacterium .

Mode of Action

The compound interacts with its target through a series of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the compound to bind to the active site of the enzyme, inhibiting its function and thus disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency affects various metabolic processes in the bacterium, including the TCA cycle and fatty acid synthesis, leading to the bacterium’s death .

Pharmacokinetics

The ADME properties of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole are predicted using in silico ADMET prediction tools . These properties influence the compound’s bioavailability, determining how well it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The compound has shown significant activity against this bacterium, with an IC50 of 2.03 μM and an IC90 of 15.22 μM . Furthermore, the compound shows no activity towards a panel of non-tuberculous mycobacteria, suggesting a selective inhibition of Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

(2S)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFXELMCDBIMBQ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)